2-(Aminomethyl)phenol hcl

Catalog No.
S3322236
CAS No.
1206675-01-5
M.F
C9H13NO3
M. Wt
183.20
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)phenol hcl

CAS Number

1206675-01-5

Product Name

2-(Aminomethyl)phenol hcl

IUPAC Name

acetic acid;2-(aminomethyl)phenol

Molecular Formula

C9H13NO3

Molecular Weight

183.20

InChI

InChI=1S/C7H9NO.C2H4O2/c8-5-6-3-1-2-4-7(6)9;1-2(3)4/h1-4,9H,5,8H2;1H3,(H,3,4)

InChI Key

IROPMSURBDPOOZ-UHFFFAOYSA-N

SMILES

CC(=O)O.C1=CC=C(C(=C1)CN)O

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)CN)O

2-(Aminomethyl)phenol hydrochloride has the chemical formula C₇H₉NO·HCl and a molecular weight of 123.15 g/mol. It is also known by its CAS number 932-30-9. This compound features an aminomethyl group attached to a phenolic structure, making it a versatile compound in organic synthesis and medicinal chemistry. It is characterized by its high solubility in water and ability to permeate biological membranes, which enhances its bioavailability .

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The hydroxyl group can undergo acylation to form esters or amides.
  • Reductive Amination: It can be synthesized through reductive amination processes involving aldehydes or ketones .

This compound exhibits several biological activities:

  • Antioxidant Properties: It has been noted for its potential as an antioxidant, helping to mitigate oxidative stress in biological systems .
  • Antimicrobial Activity: Studies suggest that it may possess antimicrobial properties, making it useful in formulations aimed at preventing infections.
  • Cytotoxicity: Some derivatives of 2-(aminomethyl)phenol have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

There are several synthetic routes to produce 2-(aminomethyl)phenol hydrochloride:

  • Reductive Amination: This method involves reacting 3-hydroxy-4-nitro-benzaldehyde with an appropriate primary amine followed by reduction of the nitro group.
  • Condensation Reactions: Condensation of 3-hydroxy-4-nitro-benzoic acid with a primary amine can also yield this compound after subsequent reductions .
  • Direct Amination: The direct amination of phenols using aminomethyl groups under specific conditions is another viable pathway.

The applications of 2-(aminomethyl)phenol hydrochloride include:

  • Dyeing Agents: It is used in oxidative dyeing processes for keratin fibers such as hair and wool, enhancing color retention and stability.
  • Pharmaceuticals: Its derivatives are explored for use in drug formulations due to their biological activities.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of various organic compounds and materials .

Interaction studies have indicated that 2-(aminomethyl)phenol hydrochloride interacts with several biological targets:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding: Research indicates potential binding to various receptors involved in neurotransmission and inflammation pathways .

Several compounds share structural similarities with 2-(aminomethyl)phenol hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-AminophenolContains an amino group on the phenolic ringLacks the aminomethyl side chain
4-Amino-2-(aminomethyl)phenolSimilar structure but different substitutionAdditional amino group affecting reactivity
3-AminophenolAmino group at the meta positionDifferent position alters chemical properties
HydroxybenzylamineContains hydroxyl and amino groupsLacks the aminomethyl functionality

The unique aspect of 2-(aminomethyl)phenol hydrochloride lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity not seen in its analogs.

Dates

Modify: 2023-08-19

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